

Spectroscopic Profile of Murrayafoline A: A Technical Guide

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Compound of Interest

| | |
|----------------|-----------------|
| Compound Name: | Murrayafoline A |
| CAS No.: | 4532-33-6 |
| Cat. No.: | B1210992 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Murrayafoline A**, a carbazole alkaloid with significant biological activities. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, medicinal chemistry, and drug development in their efforts to identify, characterize, and utilize this compound.

Chemical Structure

Murrayafoline A is chemically known as 1-methoxy-3-methyl-9H-carbazole, with the molecular formula $C_{14}H_{13}NO$.

Caption: Figure 1. Chemical Structure of **Murrayafoline A**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Murrayafoline A**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, DMSO-d_6)

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|----------------------------------|--------------|---------------------------|
| H-2 | 6.86 | s | - |
| H-4 | 7.53 | s | - |
| H-5 | 8.05 | d | 8.0 |
| H-6 | 7.16 | m | - |
| H-7 | 7.39 | t | 8.0 |
| H-8 | 7.68 | d | 8.0 |
| 1-OCH ₃ | 3.94 | s | - |
| 3-CH ₃ | 2.45 | s | - |
| NH | 10.9 (approx.) | br s | - |

s: singlet, d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, DMSO-d_6)[1]

| Carbon | Chemical Shift (δ , ppm) |
|--------------------|----------------------------------|
| C-1 | 146.1 |
| C-2 | 109.4 |
| C-3 | 129.6 |
| C-4 | 112.5 |
| C-4a | 127.2 |
| C-4b | 122.5 |
| C-5 | 109.8 |
| C-6 | 118.9 |
| C-7 | 125.6 |
| C-8 | 120.1 |
| C-8a | 124.2 |
| C-9a | 140.4 |
| 1-OCH ₃ | 55.6 |
| 3-CH ₃ | 21.2 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Interpretation |
|--------------------------------|---|
| ~3419 | N-H stretching |
| ~3051 | Aromatic C-H stretching |
| ~1450 | C-N stretching |
| ~1327 | C-H deformation and N-C aromatic stretching |
| ~727 | Out-of-plane N-H bending |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |
|-----|----------------------------------|
| 211 | [M] ⁺ (Molecular Ion) |

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed for the characterization of carbazole alkaloids like **Murrayafoline A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- **Data Acquisition:** Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent peak. For ¹H NMR, parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure good resolution and accurate integration. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted

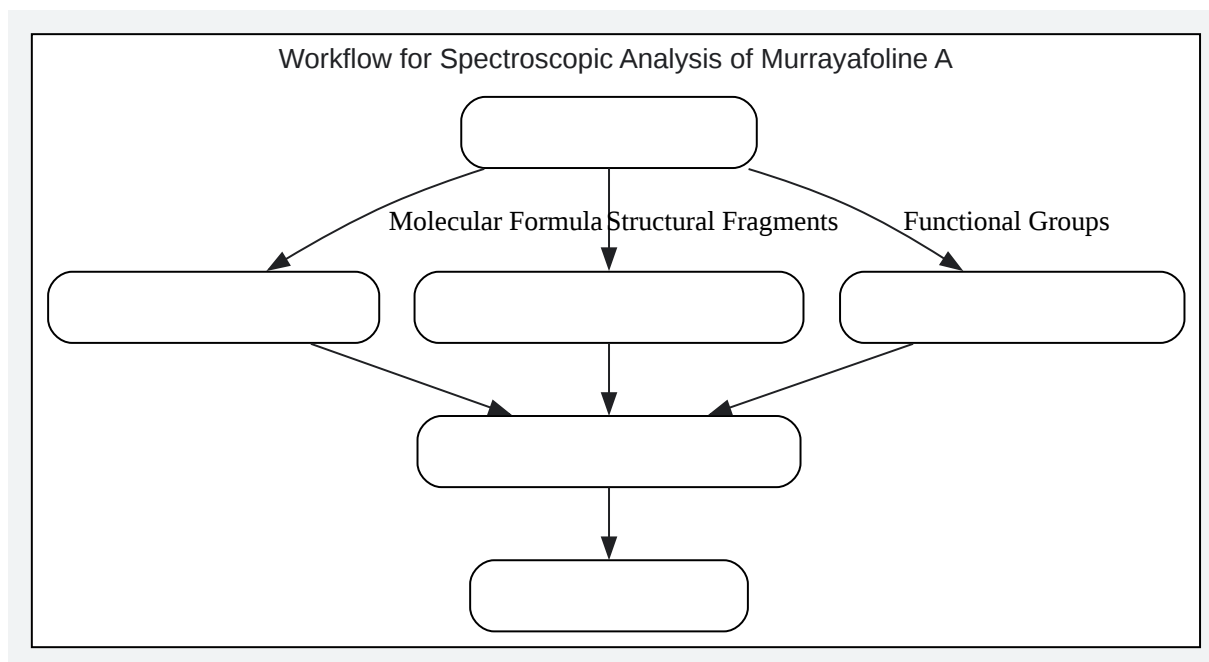
from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
- **Mass Analysis:** A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
- **Data Acquisition:** The mass spectrometer is operated in full scan mode to obtain the mass spectrum, showing the molecular ion and various fragment ions. The high-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product like **Murrayafoline A**.



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Caption: A logical workflow for the spectroscopic analysis of a natural product.

- To cite this document: BenchChem. [Spectroscopic Profile of Murrayafoline A: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1210992/docs#spectroscopic-profile-of-murrayafoline-a-a-technical-guide\]](https://www.benchchem.com/product/b1210992/docs#spectroscopic-profile-of-murrayafoline-a-a-technical-guide)

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